molecular formula C17H19N3O2 B2902635 N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251691-14-1

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2902635
CAS No.: 1251691-14-1
M. Wt: 297.358
InChI Key: XNJPVWCIBDIRHM-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a cyclohexyl group attached to the nitrogen atom, a pyrimidin-2-yloxy group attached to the benzene ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group, such as a halide, to form the pyrimidin-2-yloxy intermediate.

    Amidation Reaction: The pyrimidin-2-yloxy intermediate is then reacted with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the desired benzamide compound.

    Cyclohexylation: Finally, the benzamide is reacted with cyclohexylamine under suitable conditions to introduce the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Industry: It may be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory mediators or interfere with cancer cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide structure but have a pyridine ring instead of a pyrimidine ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific ring system and substituents.

Uniqueness

N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclohexyl-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(20-14-7-2-1-3-8-14)13-6-4-9-15(12-13)22-17-18-10-5-11-19-17/h4-6,9-12,14H,1-3,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJPVWCIBDIRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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